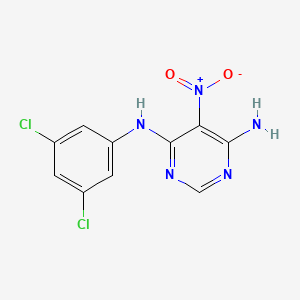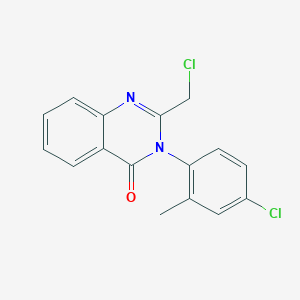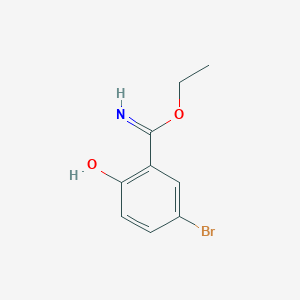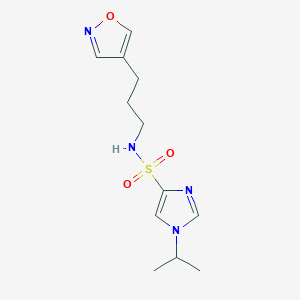![molecular formula C6H8ClNO B2781472 3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride CAS No. 1463934-80-6](/img/structure/B2781472.png)
3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azabicyclo[310]hexane-3-carbonyl chloride is a bicyclic organic compound with the molecular formula C6H8ClNO It is a derivative of 3-azabicyclo[310]hexane, a structure that is often found in various biologically active molecules
Mechanism of Action
Target of Action
3-Azabicyclo[3.1.0]hexane (3-ABH) derivatives, such as 3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride, are often present in molecules capable of acting on various biological targets . These targets include serotonin, noradrenaline, and dopamine reuptake inhibitors . They also include protease inhibitors, which show antiviral properties .
Mode of Action
The exact mode of action of 3-Azabicyclo[31It’s known that the 3-abh fragment is often present in various natural and synthetic biologically active compounds . The compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
The biochemical pathways affected by 3-Azabicyclo[31It’s known that 3-abh derivatives can influence various pathways due to their interaction with different biological targets . For instance, they can affect the serotonin, noradrenaline, and dopamine pathways by inhibiting their reuptake .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Azabicyclo[31It’s known that similar 3-abh derivatives show strong binding to plasma proteins and high human intestinal absorption values .
Result of Action
The molecular and cellular effects of 3-Azabicyclo[31It’s known that 3-abh derivatives can have various effects, such as cytotoxicity, antitumor activity, and antiviral properties .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Azabicyclo[31It’s known that the synthesis of 3-abh derivatives can be influenced by various factors, including the presence of an electron-donating group in the aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexane-3-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,n-enynes and related reactions . This process can be catalyzed by transition metals, such as palladium or rhodium, under specific conditions. Another approach involves the intramolecular and intermolecular cyclopropanations . These reactions often require the use of diazo compounds or sulfur ylides as reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure high purity and quality for further applications.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles, such as amines or alcohols, to form amides or esters.
Cycloaddition Reactions: The bicyclic structure can participate in cycloaddition reactions, forming larger ring systems.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Transition metal catalysts, such as palladium or rhodium, are often used in cycloaddition reactions.
Oxidizing and Reducing Agents: Agents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include amides, esters, and larger bicyclic or polycyclic compounds. These products can have significant biological activity and potential therapeutic applications.
Scientific Research Applications
3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride has several scientific research applications:
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride can be compared with other similar compounds, such as:
1-Azabicyclo[3.1.0]hexane: This compound lacks the carbonyl chloride group and has different reactivity and applications.
3-Azabicyclo[3.1.0]hexane-3-carboxylic acid: This derivative has a carboxylic acid group instead of a carbonyl chloride, affecting its chemical properties and reactivity.
3-Azabicyclo[3.1.0]hexane-3-amine: The presence of an amine group makes this compound more basic and suitable for different types of reactions.
The uniqueness of this compound lies in its carbonyl chloride group, which provides distinct reactivity and potential for covalent modification of biological targets.
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexane-3-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c7-6(9)8-2-4-1-5(4)3-8/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKOYSCMKVHANS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CN(C2)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Thiophen-2-yl)-4h,5h,6h,7h-thieno[3,2-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2781391.png)
![2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B2781393.png)
![Tert-butyl 3-[(2-chloroacetyl)amino]-3-(2-hydroxyethyl)azetidine-1-carboxylate](/img/structure/B2781398.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea](/img/structure/B2781399.png)



![N'-(3,5-dimethylphenyl)-N-(2-{(3-fluoropropyl)[(4-nitrophenyl)sulfonyl]amino}ethyl)-N-methylethanimidamide](/img/structure/B2781406.png)
![N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-methylbutyl)ethanediamide](/img/structure/B2781408.png)



